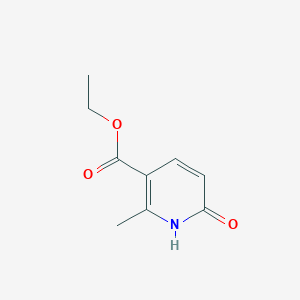

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZSEPUDNLUVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391204 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-43-9 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidation of Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Using 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ)

- Reaction Conditions: The substrate ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (2 g, 10.93 mmol) is refluxed with DDQ (5.21 g, 22.95 mmol) in 1,4-dioxane (110 mL) for 5 hours.

- Workup: After evaporation of solvent under reduced pressure, the residue is partitioned between dichloromethane (DCM) and water, washed with saturated sodium bicarbonate solution, and extracted with DCM.

- Purification: The organic layer is dried and subjected to chromatography on silica gel followed by neutral alumina column chromatography, eluting with mixtures of methanol and DCM.

- Yield: 62%

- Characterization: The product is obtained as a solid with NMR signals consistent with the expected structure and a molecular ion at m/z 182.

This method offers a moderate yield and employs a selective oxidant, DDQ, to achieve the aromatization of the tetrahydropyridine ring to the dihydropyridine derivative.

Methylation Using Silver Carbonate and Methyl Iodide

- Reaction Conditions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (0.2 g, 1.06 mmol) is suspended with silver carbonate (0.44 g, 1.59 mmol) and methyl iodide (0.3 mL, 4.24 mmol) at 50°C for 16 hours.

- Workup: The reaction mixture is cooled, filtered, and concentrated.

- Purification: The crude product is purified by flash chromatography using 20% ethyl acetate in hexane.

- Yield: 75%

- Characterization: 1H NMR and mass spectrometry confirm the methylated product with m/z 196.1 (M+H)+.

This approach is useful for introducing a methyl group selectively under mild conditions with good yield.

Halogenation with N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF)

- Reaction Conditions: this compound (2.00 g, 11.0 mmol) is dissolved in DMF (35 mL), and NCS (1.53 g, 11.5 mmol) is added under nitrogen. The mixture is heated at 100°C for 1 hour, with additional NCS added later.

- Workup: The reaction is diluted with DCM, washed with water and brine, and the organic layers are combined and dried.

- Purification: Flash chromatography on silica gel yields ethyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

- Yield: 52%

- Characterization: NMR confirms the chlorinated product.

This method allows selective chlorination at the 5-position, useful for further functionalization.

Halogenation with N-Iodosuccinimide (NIS) in Acetonitrile

- Reaction Conditions: NIS (40 g, 180 mmol) is added to a suspension of this compound (18.1 g, 100 mmol) in acetonitrile (400 mL) under nitrogen. The mixture is heated at 95°C for 5 hours.

- Workup: The reaction mixture is cooled, poured into water, and the precipitate is filtered and washed.

- Yield: 92%

- Characterization: The product is an off-white powder consistent with the iodo-substituted derivative.

This high-yielding method is effective for iodination, providing a valuable intermediate for cross-coupling reactions.

Cyclization and Thermal Methods in DMF

Two related methods involve heating precursors in DMF at elevated temperatures:

- At 175°C for 24 hours: A solution of (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester in DMF yields the target compound in 36% yield after filtration and washing.

- At 165°C for 14 hours: A mixture of 5-ethyl 1-methyl (2E,4Z)-4-(1-aminoethylidene)pent-2-enedioate and DMF is stirred to give the product in 60% yield.

These methods rely on thermal cyclization and condensation processes, producing the dihydropyridine structure under solvent-mediated high-temperature conditions.

Reaction with Phosphorus Oxychloride (POCl3)

- Reaction Conditions: this compound (5.92 g, 32.6 mmol) is heated with POCl3 (45 mL) at 90°C for 1 hour.

- Workup: The reaction mixture is concentrated, quenched with ice water, and neutralized with ammonium hydroxide to pH 7.

- Yield: 94.7%

- Product: Ethyl 6-chloro-2-methylnicotinate, a related chlorinated derivative.

A similar method with reflux conditions overnight gives an 81% yield of the chlorinated product.

This method is significant for introducing chlorine substituents at the 6-position, enabling further functionalization.

Fluorination Using (Bis-(2-methoxyethyl)amino)sulfur Trifluoride

- Reaction Conditions: this compound (2.0 g, 11.04 mmol) is refluxed overnight in acetonitrile with the fluorinating agent.

- Yield: 14%

- Notes: The reaction involves complex workup to remove impurities and isolate the fluorinated product.

Although the yield is low, this method introduces difluoromethyl groups, valuable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method No. | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DDQ in 1,4-dioxane, reflux | Reflux (~100°C) | 5 h | 62 | Oxidation of tetrahydropyridine |

| 2 | Ag2CO3, methyl iodide | 50°C | 16 h | 75 | Methylation |

| 3 | NCS in DMF | 100°C | 1.5 h | 52 | Chlorination |

| 4 | NIS in acetonitrile | 95°C | 5 h | 92 | Iodination |

| 5a | Thermal cyclization in DMF | 175°C | 24 h | 36 | Cyclization via diethyl ester precursor |

| 5b | Thermal cyclization in DMF | 165°C | 14 h | 60 | Cyclization via aminoethylidene precursor |

| 6 | POCl3 | 90°C | 1 h | 94.7 | Chlorination, high yield |

| 7 | (Bis-(2-methoxyethyl)amino)sulfur trifluoride in CH3CN | Reflux (~82°C) | Overnight | 14 | Difluoromethylation, low yield |

Research Findings and Analysis

- The oxidation with DDQ is a classical approach to aromatize partially saturated pyridine derivatives, providing moderate yields and good selectivity.

- Halogenation reactions using NCS and NIS offer regioselective substitution at the 5- or 6-positions, with NIS generally giving higher yields.

- Thermal cyclization in DMF is a viable route for ring closure but requires high temperatures and prolonged reaction times, resulting in moderate yields.

- The POCl3-mediated chlorination is highly efficient, yielding chlorinated derivatives useful for further synthetic transformations.

- The methylation with silver carbonate and methyl iodide is a mild method to introduce methyl groups with good yields.

- The fluorination method using sulfur trifluoride derivatives is less efficient but important for introducing fluorinated substituents, which can modulate biological activity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the keto group and the ester group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Synthesis of Derivatives

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as alkylation and acylation. For instance, it has been used in the synthesis of ethyl 6-(4-[(benzylsulfonyl)amino]carbonyl)piperidin-1-yl)-5-chloro-2-(difluoromethyl)nicotinate .

1.2 Reaction Conditions and Yields

The compound can be synthesized under specific conditions yielding significant products. For example, a reaction involving 2,3-dicyano-5,6-dichloro-p-benzoquinone in 1,4-dioxane resulted in a yield of 62% after refluxing for 5 hours . This highlights its utility in producing complex molecules efficiently.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that certain modifications of this compound could enhance its efficacy against bacterial strains .

2.2 Anticancer Potential

There is emerging evidence suggesting that this compound and its derivatives may possess anticancer properties. Some studies have reported that specific derivatives inhibit cancer cell proliferation, although further research is necessary to elucidate the mechanisms involved .

Therapeutic Applications

3.1 Drug Development

This compound is being explored for its potential in drug development due to its structural similarity to known pharmacophores. Its derivatives are being investigated for their ability to act on various biological targets, which may lead to new therapeutic agents .

3.2 Neurological Research

Some studies suggest that compounds derived from this compound could have neuroprotective effects, making them candidates for treating neurodegenerative diseases . This area remains an active field of research.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and ER stress pathway, which are involved in the regulation of inflammation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anti-inflammatory and neuroprotective agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Analogues

Crystallographic and Physicochemical Properties

Biologische Aktivität

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 3424-43-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

This compound has the following chemical attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | Not specified |

| CAS Number | 3424-43-9 |

| MDL Number | MFCD01871481 |

The biological activity of this compound can be attributed to its structural similarity to other biologically active compounds. It may interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that derivatives of this compound exhibit a range of activities including:

- Antimicrobial Activity : Compounds similar to Ethyl 2-methyl-6-oxo have shown promise against various bacterial strains.

- Anticancer Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation, particularly in glioma cell lines .

Anticancer Activity

A study by Treptow et al. demonstrated that certain dihydropyridine derivatives exhibit antiproliferative effects on glioma cell lines (C6 rat) and other cancer models. The mechanism likely involves the modulation of cell cycle progression and induction of apoptosis .

Antimicrobial Activity

Research has indicated that Ethyl 2-methyl-6-oxo and its analogs possess significant antibacterial properties. For instance, a derivative was tested against Staphylococcus aureus and exhibited notable inhibition at specific concentrations .

Case Studies

- Antiviral Properties : A study highlighted the antiviral activity of heterocyclic compounds similar to Ethyl 2-methyl-6-oxo against viruses like HSV-1 and hepatitis A virus (HAV). The tested compounds showed effective viral titer reduction in vitro .

- Inhibition of Enzyme Activity : In another research context, certain derivatives were found to inhibit key enzymes involved in cancer progression, such as VEGFR-2 kinase, with IC50 values indicating strong inhibitory effects .

Summary of Findings

The biological activities associated with this compound suggest a multifaceted potential for therapeutic applications:

Q & A

Q. Basic Analytical Approach

- ¹H NMR : The enolic proton (δ 10.2–12.0 ppm) and methyl groups (δ 1.2–1.4 ppm) confirm tautomeric equilibrium.

- IR : Stretching bands at 1680 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) indicate keto-enol tautomerism .

Advanced Methodological Integration

Dynamic NMR (DNMR) at variable temperatures (25–60°C) quantifies tautomeric populations. For example, a ΔG‡ of 50 kJ/mol was calculated for the keto-enol interconversion using Eyring analysis . Coupled with DFT-predicted chemical shifts (GIAO method), this resolves ambiguities in overlapping signals .

How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Basic Reactivity Profile

The electron-withdrawing oxo group at C6 activates the pyridine ring for nucleophilic attack at C4. Substituent effects:

- Methyl at C2 : Steric hindrance reduces reactivity at adjacent positions.

- Ethoxycarbonyl at C3 : Stabilizes transition states via resonance .

Advanced Mechanistic Insights

DFT studies (M06-2X/def2-TZVP) reveal a two-step SNAr mechanism:

Nucleophilic addition at C4 (rate-limiting, ΔG‡ = 75 kJ/mol).

Ring re-aromatization via proton transfer (ΔG‡ = 30 kJ/mol).

Solvent polarity (e.g., ε = 37.5 for DMSO) lowers activation energy by 15% compared to ethanol .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Basic Process Chemistry

- Continuous flow reactors : Reduce residence time (5–10 min vs. 2 hr batch), minimizing dimerization byproducts.

- In-line purification : Catch columns with silica gel remove unreacted ethyl acetoacetate .

Advanced Troubleshooting

Byproduct profiling via LC-MS identifies common impurities (e.g., ethyl 2-methyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate, m/z 225). Kinetic modeling (e.g., Arrhenius plot for dimerization) guides temperature optimization (70°C optimal for <5% impurity) .

How can computational methods predict the biological activity of derivatives of this compound?

Basic QSAR Modeling

3D-QSAR using CoMFA (Comparative Molecular Field Analysis) correlates substituent bulk/electrostatics with IC₅₀ values. For example, electron-donating groups at C2 improve kinase inhibition (R² = 0.89) .

Advanced Molecular Dynamics

Binding free energy calculations (MM-PBSA) for derivatives complexed with COX-2 show ΔG_bind = −35 kcal/mol for potent inhibitors. Key interactions:

- Hydrogen bonds with Ser530 (2.1 Å).

- π-Stacking with Tyr385 .

Tables

Table 1: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 65 | 98 | EtOH, 80°C, 12 hr | |

| Microwave-assisted | 78 | 99 | DMF, 100 W, 30 min | |

| Continuous flow | 82 | 97 | THF, 70°C, 5 min residence |

Table 2: Spectroscopic Data for Tautomers

| Tautomer | ¹H NMR (δ, ppm) | IR (cm⁻¹) | ΔG (kJ/mol) |

|---|---|---|---|

| Keto | 1.35 (t, CH₂CH₃) | 1680 (C=O) | 0 |

| Enol | 11.8 (s, OH) | 3200 (N–H) | +4.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.